molecular formula C19H11BrO2 B14468254 6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 71601-17-7

6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B14468254
CAS No.: 71601-17-7
M. Wt: 351.2 g/mol
InChI Key: LEQYCHQCEBBPRC-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one, also known as 6-bromoflavone, is a mononuclear halogenated flavone. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position of the naphthopyranone ring system. It is a derivative of flavone, a class of compounds known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one can be synthesized through several methods:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71601-17-7

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

6-bromo-2-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C19H11BrO2/c20-16-10-15-17(21)11-18(12-6-2-1-3-7-12)22-19(15)14-9-5-4-8-13(14)16/h1-11H

InChI Key

LEQYCHQCEBBPRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C(=C3)Br

Origin of Product

United States

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